CNS Drug-Likeness Profile Meets All Key Physicochemical Filters
The compound's computed physicochemical properties—XLogP3 3.8, TPSA 74.6 Ų, molecular weight 338.4 Da, hydrogen bond donors 0, hydrogen bond acceptors 4—fall within the optimal ranges for CNS-penetrant small molecules [1]. When benchmarked against the widely accepted CNS drug-space thresholds (MW ≤500 Da; logP ≤5; HBD ≤5; HBA ≤10; TPSA <90 Ų), the compound satisfies every criterion, positioning it favorably relative to larger or more polar isoxazole-piperidine analogs that may violate these filters [2].
| Evidence Dimension | CNS drug-likeness property score |
|---|---|
| Target Compound Data | XLogP3 3.8, TPSA 74.6 Ų, MW 338.4 Da, HBD 0, HBA 4 |
| Comparator Or Baseline | Optimal CNS drug space (MW ≤500 Da, logP ≤5, HBD ≤5, HBA ≤10, TPSA <90 Ų) |
| Quantified Difference | All parameters within acceptable ranges; zero violations. |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.24); CNS target thresholds from Wager et al. ACS Chem. Neurosci. 2010 |
Why This Matters
A favorable CNS drug-likeness profile suggests a higher probability of brain penetration, making this compound a preferred choice for central target engagement studies over other isoxazole-piperidine analogs that may fail these filters.
- [1] PubChem Compound Summary for CID 71786883, computed properties section (2025). https://pubchem.ncbi.nlm.nih.gov/compound/71786883 (accessed 2026-04-29). View Source
- [2] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 2010, 1 (6), 420-434. DOI: 10.1021/cn100008c. View Source
